molecular formula C19H21FN2O5S2 B2661615 1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide CAS No. 923417-63-4

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2661615
CAS No.: 923417-63-4
M. Wt: 440.5
InChI Key: UVSFXYOVHXQCGG-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery. The structure is elaborated with distinct substituents: a 4-fluorophenylsulfonyl group and a 2-(methylsulfonyl)phenyl carboxamide. The piperidine-carboxamide structure is a privileged scaffold in pharmaceutical research. Compounds based on this structure have demonstrated a wide range of biological activities, serving as key intermediates or final products in the development of therapeutic agents . The inclusion of fluorine atoms on aromatic rings, as seen in the 4-fluorophenylsulfonyl group, is a common strategy in lead optimization to influence a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile . Furthermore, the presence of sulfonamide and methylsulfonyl functional groups is frequently associated with targeted biological activity, as these motifs can act as key pharmacophores for enzyme inhibition . While the specific biological profile of this exact compound requires empirical determination by the researcher, its molecular architecture suggests potential as a valuable chemical tool for probing biological systems. It is suited for use in various research applications, including but not limited to, high-throughput screening, target identification, and structure-activity relationship (SAR) studies in early-stage drug discovery. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-methylsulfonylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S2/c1-28(24,25)18-5-3-2-4-17(18)21-19(23)14-10-12-22(13-11-14)29(26,27)16-8-6-15(20)7-9-16/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSFXYOVHXQCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and sulfonyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl Group Variations

1-[(4-Methylphenyl)sulfonyl]-N-(2-Phenylethyl)Piperidine-4-Carboxamide (433699-34-4)
  • Sulfonyl Group : 4-Methylphenyl (vs. 4-fluorophenyl in the target).
  • Amide Substituent : Phenethyl group (vs. methylsulfonylphenyl).
  • The phenethyl substituent lacks the electron-withdrawing methylsulfonyl group, which may reduce solubility .
N-(4-Fluorobenzyl)-1-[(4-Fluorophenyl)sulfonyl]Piperidine-3-Carboxamide (832114-76-8)
  • Sulfonyl Group : 4-Fluorophenyl (identical to target).
  • Amide Substituent : 4-Fluorobenzyl (vs. methylsulfonylphenyl).
  • Structural Note: The carboxamide is at the piperidine-3-position (vs.
Multitarget Inhibitors ()
  • Examples: 4–9 (3-fluorophenylsulfonyl), 4–10 (3-chlorophenylsulfonyl).
  • Key Differences : Halogen substitution at the 3-position (meta) instead of 4-position (para) on the sulfonyl ring. The amide substituent includes a benzothiazole-phenyl group, which introduces aromatic heterocyclic bulk absent in the target. These variations likely influence target selectivity and pharmacokinetics .

Amide Substituent Variations

N-[4-(Acetylamino)Phenyl]-1-[(4-Methylphenyl)sulfonyl]Piperidine-4-Carboxamide (516453-56-8)
  • Amide Substituent: 4-Acetylamino phenyl (vs. 2-methylsulfonylphenyl).
  • The para-substitution (vs. ortho in the target) may sterically hinder interactions with biological targets .
N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)-4-Piperidinyl]Propanamide
  • Amide Substituent : Propanamide with 2-fluorophenyl and phenethyl groups.
  • Structural Note: A branched amide substituent introduces conformational flexibility, contrasting with the rigid methylsulfonylphenyl group in the target. This could affect membrane permeability and metabolic degradation .
Melting Points and Solubility
  • Fluorinated analogs (e.g., 3c in ) exhibit higher melting points (171–173°C) compared to non-fluorinated derivatives, suggesting the target compound may have superior thermal stability due to its 4-fluorophenylsulfonyl group .

Key Research Findings and Data Tables

Table 2: Functional Group Impact on Properties

Group Electronic Effect Solubility Impact Example Compound
4-Fluorophenylsulfonyl Electron-withdrawing Moderate (polar) Target Compound
Methylsulfonylphenyl Strongly electron-withdrawing High (polar) Target Compound
Phenethyl Neutral Low (hydrophobic) 433699-34-4
Benzothiazole Aromatic, polar Moderate (planar structure) 4–9

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C17H20FNO4S2C_{17}H_{20}FNO_4S_2 and a molecular weight of approximately 385.48 g/mol. Its structure features a piperidine ring substituted with sulfonyl and carboxamide groups, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

  • Calcium Channels : Research indicates that derivatives of piperidine, including this compound, exhibit inhibitory activity against T-type calcium channels, which are implicated in numerous cardiovascular and neurological conditions .
  • Enzyme Inhibition : The sulfonamide moiety is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Biological Activity Overview

Activity TypeDescriptionReference
Antibacterial Exhibits significant antibacterial activity against various strains.
Anticancer Demonstrated potential in inhibiting tumor growth in vitro.
Antihypertensive Lowered blood pressure in animal models without causing reflex tachycardia.
Enzyme Inhibition Inhibits AChE and urease effectively, showing promise for therapeutic use.

Case Studies

  • Antihypertensive Activity : A study on the oral administration of a related piperidine derivative showed a significant reduction in blood pressure in spontaneously hypertensive rats. This effect was attributed to the compound's action on T-type calcium channels, providing a novel approach to hypertension management without the common side effects associated with L-type channel blockers .
  • Anticancer Effects : In vitro studies have shown that compounds similar to 1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Enzyme Inhibition : The compound was evaluated for its ability to inhibit AChE and urease enzymes. It showed promising results, indicating its potential use in treating neurodegenerative diseases and infections .

Q & A

Q. What synthetic routes are recommended for 1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is synthesized via multi-step pathways involving sulfonylation of the piperidine core and carboxamide coupling. Key steps include:
  • Sulfonylation : Reacting the piperidine intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) to introduce the sulfonyl group.
  • Carboxamide Formation : Coupling the sulfonylated intermediate with 2-(methylsulfonyl)aniline using coupling agents like HATU or EDC.
  • Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF or dichloromethane), and catalyst loading to maximize yield (>75%) and purity (>95%). Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl sulfonyl at piperidine N, methylsulfonyl at the aniline moiety). Key peaks include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group shifts .
  • IR Spectroscopy : Detect sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) functional groups.
  • Elemental Analysis : Verify C, H, N, S, and F percentages within ±0.3% of theoretical values .

Q. How can initial biological screening be designed to assess this compound’s therapeutic potential?

  • Methodological Answer :
  • Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms, MMPs).
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for carbonic anhydrase).
  • Cell Viability : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with variations in sulfonyl groups (e.g., replacing 4-fluorophenyl with chlorophenyl) or piperidine substituents.
  • Activity Comparison : Test analogs against the same biological targets to identify critical moieties. For example, fluorophenyl sulfonyl groups may enhance binding to hydrophobic enzyme pockets compared to non-halogenated analogs .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. What computational strategies predict binding modes and affinity with carbonic anhydrase isoforms?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and the enzyme’s zinc-active site.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with Thr199/Glu106 residues.
  • Validation : Compare computational Kd values with experimental SPR or ITC data .

Q. How can chemoselective strategies prevent side reactions during synthesis?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the piperidine nitrogen with Boc to avoid undesired sulfonylation at other positions.
  • Stepwise Reactions : Perform sulfonylation and carboxamide coupling in separate steps to minimize cross-reactivity.
  • Catalyst Choice : Use DMAP to selectively activate sulfonyl chlorides without interfering with carboxamide formation .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardization : Replicate assays under uniform conditions (pH 7.4, 37°C, 1% DMSO).
  • Orthogonal Assays : Confirm enzyme inhibition using both fluorometric and calorimetric methods.
  • Purity Verification : Reanalyze compound batches via LC-MS to rule out impurities (>98% purity required) .

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